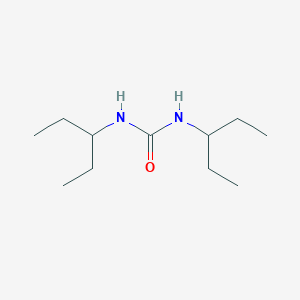

N,N'-bis(1-ethylpropyl)urea

説明

N,N'-bis(1-ethylpropyl)urea is a symmetrically substituted urea derivative characterized by two branched alkyl groups (1-ethylpropyl) attached to the nitrogen atoms of the urea core. This structural motif confers unique solubility and steric properties, making it valuable in materials science and coordination chemistry. Notably, it serves as a precursor or substituent in perylene diimide (PDI) derivatives, such as N,N'-bis(1-ethylpropyl)-perylene-3,4:9,10-bis(dicarboximide) (EP-PDI), which are critical in organic photovoltaics (OPVs) and Langmuir-Blodgett films . Its branched alkyl chains enhance solubility in organic solvents like chloroform, facilitating processing in thin-film devices .

特性

CAS番号 |

823235-98-9 |

|---|---|

分子式 |

C11H24N2O |

分子量 |

200.32 g/mol |

IUPAC名 |

1,3-di(pentan-3-yl)urea |

InChI |

InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |

InChIキー |

OAWZCSXMZJOOJG-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)NC(=O)NC(CC)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .

Industrial Production Methods

Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .

化学反応の分析

Types of Reactions

N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of halogenated ureas.

科学的研究の応用

N,N’-bis(1-ethylpropyl)urea has several scientific research applications:

作用機序

The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Urea Derivatives

Substituent-Driven Property Variations

The table below compares N,N'-bis(1-ethylpropyl)urea with other urea derivatives based on substituent groups, applications, and key properties:

Key Observations:

- Solubility: Branched alkyl chains in N,N'-bis(1-ethylpropyl)urea improve solubility in nonpolar solvents compared to aromatic derivatives like N,N'-bis[4-(1-methylethyl)phenyl]urea, which exhibit stronger π-π interactions .

- Electronic Properties : When incorporated into PDIs, the ethylpropyl groups in EP-PDI reduce aggregation, enhancing charge transport in OPVs. In contrast, unsubstituted PDIs suffer from poor solubility and device efficiency .

- Synthetic Complexity : Functionalization of N,N'-bis(1-ethylpropyl)urea into isocyanide derivatives (e.g., CN-PDI ) requires multi-step nitration, reduction, and dehydration, reflecting higher reactivity compared to simpler ureas like N,N'-Methylenebis(urea) .

Functional Derivatives in Materials Science

Perylene Diimide (PDI) Derivatives

- EP-PDI : Exhibits strong absorption in the visible spectrum (λmax ≈ 500 nm) and fluorescence quantum yields >80%, critical for light-harvesting in OPVs. Ternary blends with PTB7 and PC71BM achieve indoor photovoltaic efficiencies of 12–15% .

- CN-PDI : The isocyanide derivative forms stable Langmuir films with tunable molecular orientation, enabling precise control over optoelectronic properties in thin-film devices .

Comparison with Non-Urea PDIs

PDIs with non-urea substituents (e.g., alkyl or aryl groups) typically show lower thermal stability and fluorescence efficiency due to weaker electron-donating effects compared to urea-linked derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。